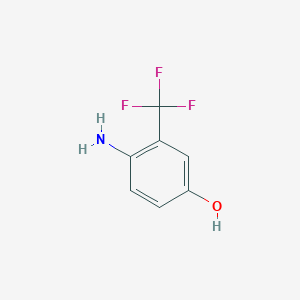

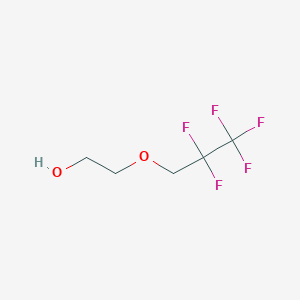

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol is a useful research compound. Its molecular formula is C5H7F5O2 and its molecular weight is 194.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Diffusion Coefficients and Simulation Studies

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol and its related fluorinated compounds have been explored in scientific research, particularly focusing on their physical properties and reactions. A notable study by Pereira et al. (2014) measured intradiffusion coefficients of similar fluorinated surfactants in water using the pulsed field gradient (PFG)-NMR spin–echo technique and computer simulations. This research extends the understanding of the temperature and composition dependence of these compounds' diffusion behaviors in aquatic environments, providing valuable insights into their physicochemical properties and interactions with water molecules Pereira et al., 2014.

Catalytic and Synthetic Applications

In the realm of organic synthesis, fluorinated compounds, including those structurally related to this compound, have been utilized as intermediates in catalytic processes and synthetic pathways. For example, the lipase-catalyzed transesterification of related fluorinated nitriles has led to the synthesis of optically pure compounds, demonstrating the utility of fluorinated substances in producing complex molecular architectures with high stereoselectivity Sakai et al., 2000.

Electrolyte Additives for Lithium-Ion Batteries

Fluorinated cyclic phosphorus(III)-based compounds, analogous in functionality to this compound, have been synthesized and evaluated for high voltage application in lithium-ion batteries (LIBs). These compounds, through sacrificial decomposition, contribute to the formation of a cathode electrode interphase (CEI), highlighting their potential in enhancing the performance and stability of LIBs. The research underscores the impact of fluorinated structures on the dynamics of CEI formation and overall cell performance, offering a pathway to more efficient and durable battery technologies von Aspern et al., 2019.

Hydrophobic Surface Interactions

The study of the interaction of fluorinated alcohols with biological systems, such as the particulate methane monooxygenase (pMMO) from Methylococcus capsulatus, reveals the importance of hydrophobic interactions in the active sites of enzymes. This research provides insights into the enzymatic processes and the factors influencing substrate orientation and reaction specificity, contributing to a deeper understanding of enzyme catalysis and potential biotechnological applications Ng et al., 2008.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropoxy)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O2/c6-4(7,5(8,9)10)3-12-2-1-11/h11H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJGSXYVIXIRQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(F)(F)F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566155 |

Source

|

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757-08-4 |

Source

|

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.